(E)-2-(1,3-benzoxazol-2-yl)-1,3-diphenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1,3-benzoxazol-2-yl)-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused to a diphenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1,3-benzoxazol-2-yl)-1,3-diphenylprop-2-en-1-one typically involves the condensation of 2-aminophenol with benzoyl chloride to form 2-benzoxazolyl ketone. This intermediate is then subjected to a Claisen-Schmidt condensation with benzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1,3-benzoxazol-2-yl)-1,3-diphenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-2-(1,3-benzoxazol-2-yl)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. It can also induce apoptosis in cancer cells by activating caspase-dependent pathways.
Comparison with Similar Compounds
(E)-2-(1,3-benzoxazol-2-yl)-1,3-diphenylprop-2-en-1-one can be compared with other similar compounds such as:
Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 2-(2-aminophenyl)benzoxazole share structural similarities but differ in their functional groups and biological activities.
Chalcone Derivatives: Compounds like (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one and (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one have similar core structures but differ in their substituents and reactivity.
The uniqueness of this compound lies in its combination of the benzoxazole ring and the diphenylprop-2-en-1-one moiety, which imparts distinct photophysical and biological properties.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-1,3-diphenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-21(17-11-5-2-6-12-17)18(15-16-9-3-1-4-10-16)22-23-19-13-7-8-14-20(19)25-22/h1-15H/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWOTBHVOVAWPD-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.